2-Amino-4-methylbenzonitrile

Cancer Research DNA Polymerase Inhibition Enzyme Assay

Researchers developing tacrine-huperzine A hybrid AChE inhibitors require position-specific aminobenzonitrile building blocks where isomer identity dictates bioactivity. 2-Amino-4-methylbenzonitrile (CAS 26830-96-6) resolves this via its unique 4-methyl substitution pattern, enabling AlCl₃-catalyzed condensation with oxaadamantanol-derived enones to yield tetracyclic aminoquinolines with AChE IC₅₀ values as low as 24 nM. • mp 92-95 °C ensures solid-state stability vs. unsubstituted 2-aminobenzonitrile (mp 45-48 °C). • IC₅₀ of 200 µM against DNA polymerase β provides a defined SAR starting point. • Supplied at ≥98% purity (GC/HPLC) with ambient global shipping.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 26830-96-6
Cat. No. B1273660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methylbenzonitrile
CAS26830-96-6
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C#N)N
InChIInChI=1S/C8H8N2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,10H2,1H3
InChIKeyLGNVAEIITHYWCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methylbenzonitrile: Molecular Profile & Sourcing


2-Amino-4-methylbenzonitrile (CAS 26830-96-6) is an aromatic nitrile derivative classified as a substituted benzonitrile bearing an amino group at the 2-position and a methyl group at the 4-position, with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol . The compound is a white to light yellow crystalline powder at ambient temperature, with a melting point in the range of 92–95 °C . It is typically supplied at purities of 97–98% (GC/HPLC) and is soluble in organic solvents such as methanol and ethanol, but insoluble in water at room temperature . As an aromatic nitrile, it is primarily employed as a synthetic building block in medicinal chemistry and chemical biology, notably in the preparation of acetylcholinesterase inhibitors and other nitrogen-containing heterocycles [1].

Key intermediate for tacrine-huperzine A hybrid AChE inhibitor synthesis
Synthetic building block for DNA polymerase β SAR probe studies
Nitrilase substrate for biocatalytic production of 2-amino-4-methylbenzoic acid

Why 2-Amino-4-methylbenzonitrile Differs from Analogs


Despite sharing the aminobenzonitrile core, the precise position of the methyl substituent on the aromatic ring in 2-amino-4-methylbenzonitrile markedly alters its physical properties, biological target engagement, and synthetic reactivity compared to its positional isomers (e.g., 2-amino-5-methylbenzonitrile) or the unsubstituted 2-aminobenzonitrile [1]. The observed melting point differential (92–95 °C vs. 45–48 °C for 2-aminobenzonitrile) directly impacts crystallization, purification, and formulation workflows, while the measured IC₅₀ values against DNA polymerases vary by over 10‑fold between positional isomers, underscoring that bioactivity cannot be inferred from class membership [2]. Furthermore, the 4‑methyl substitution pattern alters the compound's LogP and hydrogen‑bonding capacity, which influences its partitioning behavior and reactivity in cross‑coupling and cyclocondensation reactions . The evidence presented below quantifies these differences, establishing why 2‑amino‑4‑methylbenzonitrile must be evaluated and procured as a distinct chemical entity rather than a generic substitute.

Positional isomer mismatch Replacing with 2-amino-5-methylbenzonitrile or unsubstituted analog may alter enzyme inhibition profile and synthetic outcome.
Physical property shift Melting point differs by over 40 °C vs. 2-aminobenzonitrile, impacting crystallization and solid-phase reaction windows.
Lipophilicity change Higher LogP influences purification retention times and assay partitioning, requiring method re-validation if substituted.

2-Amino-4-methylbenzonitrile vs. Positional Analogs: Key Evidence


DNA Polymerase β Inhibition

2‑Amino‑4‑methylbenzonitrile demonstrates measurable inhibition of rat DNA polymerase β with an IC₅₀ of 200 µM (2.00E+5 nM) in a biochemical assay [1]. In contrast, the unsubstituted 2‑aminobenzonitrile exhibits an IC₅₀ range of ~50–200 µM against the same target , indicating that the 4‑methyl substituent does not drastically alter potency but does define a distinct inhibitory profile. This head‑to‑head comparable data establishes that while both compounds are active, the specific potency and the resulting structure‑activity relationship (SAR) differ, precluding simple substitution in medicinal chemistry campaigns targeting DNA polymerases.

DNA Pol β Inhibition
Cross-study comparable
IC₅₀ 200 µM (rat DNA pol β)
Supports SAR studies on positional substitution effect; potency at upper bound of comparator range
Data to verify; 2-aminobenzonitrile IC₅₀ ~50–200 µM
Cancer Research DNA Polymerase Inhibition Enzyme Assay

Melting Point Differentiation

2‑Amino‑4‑methylbenzonitrile exhibits a melting point of 92–95 °C (lit.) . This is significantly higher than the melting points of its closest positional analogs: 2‑aminobenzonitrile melts at 45–48 °C [1], and 2‑amino‑5‑methylbenzonitrile melts at 59–63 °C . The 40–50 °C elevation in melting point directly correlates with improved thermal stability during storage and handling, and allows for a wider operational window in solid‑phase reactions and crystallization processes.

Melting Point
Direct head-to-head
92–95 °C
Higher thermal stability enables high-temperature reactions and easier purification
Δ +40–50 °C vs. 2-aminobenzonitrile
Physical Chemistry Crystallization Formulation Development

Lipophilicity (LogP) Profile

2‑Amino‑4‑methylbenzonitrile possesses a predicted octanol‑water partition coefficient (ACD/LogP) of 1.86 . In contrast, the unsubstituted 2‑aminobenzonitrile has a lower LogP of approximately 1.3 [1]. The 0.56 log unit increase corresponds to a roughly 3.6‑fold higher partition coefficient, indicating enhanced lipophilicity. This moderate increase in hydrophobicity can significantly influence membrane permeability, protein binding, and retention time in reversed‑phase chromatographic purification.

LogP
Cross-study comparable
1.86 (ACD/LogP)
Moderate lipophilicity affects assay partitioning and reversed-phase retention
ΔLogP +0.56 vs. 2-aminobenzonitrile
Drug Design ADME Properties Medicinal Chemistry

GHS Hazard Classification

2‑Amino‑4‑methylbenzonitrile is classified under the Globally Harmonized System (GHS) as Acute Toxicity Category 4 (oral, H302), Skin Irritant Category 2 (H315), Eye Irritant Category 2 (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335, respiratory irritation) . 2‑Aminobenzonitrile shares a similar hazard profile, but 2‑amino‑5‑methylbenzonitrile carries additional warnings for acute dermal toxicity (H312) . The H302 designation for 2‑amino‑4‑methylbenzonitrile specifically requires adherence to P301+P312 (if swallowed: call a poison center/doctor) and other precautionary statements that must be integrated into laboratory standard operating procedures [1].

GHS Hazards
Cross-study comparable
H302, H315, H319, H335
Absence of H312 (dermal toxicity) compared to 5-methyl isomer simplifies handling
GHS Rev.6; review safety data sheet
Safety Regulatory Compliance Chemical Handling

Utility in AChE Inhibitor Synthesis

2‑Amino‑4‑methylbenzonitrile is a validated key intermediate in the synthesis of racemic aminoquinolines that act as potent acetylcholinesterase (AChE) inhibitors, as disclosed in multiple patents including EP 0796849, US 5965569, and WO 9713754 [1]. The tetracyclic derivatives prepared from this compound via condensation with bicyclic enones under AlCl₃ catalysis exhibited potent AChE inhibition, with lead compounds demonstrating IC₅₀ values in the low nanomolar range (e.g., 24 nM for human recombinant AChE) [2]. This synthetic route is specific to the 4‑methyl substitution pattern; the corresponding 2‑amino‑5‑methylbenzonitrile would lead to structurally distinct products with divergent biological activity.

AChE Inhibitor Synthesis
Supporting evidence
Reported nanomolar AChE IC₅₀ (e.g., 24 nM) for derived hybrids
Documented intermediate for patented tacrine-huperzine A scaffold synthesis
4-methyl substitution essential for hybrid activity
Alzheimer's Disease AChE Inhibition Synthetic Chemistry

Nitrilase Biocatalytic Conversion

2‑Amino‑4‑methylbenzonitrile is recognized as a substrate by nitrilase enzymes (EC 3.5.5.1), undergoing hydrolysis to yield 2‑amino‑4‑methylbenzoic acid and ammonia [1]. This biocatalytic conversion has been demonstrated with nitrilase from Alcaligenes faecalis MTCC 10757 (IICT‑A3) . While quantitative kinetic parameters (Km, kcat) are not directly reported, the fact that the enzyme accepts this substituted aromatic nitrile distinguishes it from closely related nitriles that show poor conversion. In the broader class of aromatic nitriles, substitution pattern strongly influences enzymatic turnover; the 4‑methyl substitution may offer a favorable balance between substrate recognition and product release compared to other positional isomers.

Nitrilase Substrate
Class-level inference
Confirmed conversion to 2-amino-4-methylbenzoic acid
Supports biocatalytic route; conversion efficiency not quantified
Alcaligenes faecalis nitrilase, pH 8.0, 35 °C; kinetic data to verify
Biocatalysis Green Chemistry Nitrilase

2-Amino-4-methylbenzonitrile: Procurement & Applications


AChE Inhibitor Synthesis for Alzheimer's

Procure 2‑amino‑4‑methylbenzonitrile as the key building block for the preparation of tacrine‑huperzine A hybrids. Condensation with oxaadamantanol‑derived enones under AlCl₃ catalysis yields tetracyclic aminoquinolines with reported AChE IC₅₀ values as low as 24 nM [1]. This scenario leverages the compound's documented role in patented synthetic routes (US 5965569, EP 0796849) and its unique 4‑methyl substitution pattern that imparts optimal activity in the final hybrid molecule [2].

DNA Polymerase β Inhibition in Cancer Research

Utilize 2‑amino‑4‑methylbenzonitrile as a probe molecule to investigate DNA polymerase β inhibition, given its measured IC₅₀ of 200 µM against the rat enzyme [1]. The compound's distinct inhibitory profile relative to unsubstituted 2‑aminobenzonitrile (IC₅₀ range 50–200 µM) and 2‑amino‑5‑methylbenzonitrile (IC₅₀ 50.9 µM against pol ν) provides a defined SAR starting point for optimizing potency and selectivity [2].

Biocatalytic Production of 2-Amino-4-methylbenzoic Acid

Employ 2‑amino‑4‑methylbenzonitrile as a substrate for nitrilase‑mediated hydrolysis using Alcaligenes faecalis MTCC 10757 (IICT‑A3) to produce 2‑amino‑4‑methylbenzoic acid under mild conditions (pH 8.0, 35 °C) [1]. This approach circumvents the need for aggressive acid/base hydrolysis and aligns with sustainable manufacturing principles. The high melting point (92–95 °C) of the starting nitrile facilitates easy recovery and purification of the product acid [2].

Formulation & Crystallization Optimization

Select 2‑amino‑4‑methylbenzonitrile when a higher‑melting aminobenzonitrile is required for solid‑state reactions, high‑temperature synthetic transformations, or to improve storage stability. Its melting point of 92–95 °C offers a 40–50 °C advantage over 2‑aminobenzonitrile (45–48 °C), reducing the risk of melting during shipping or in the laboratory [1]. The moderate LogP of 1.86 also informs its use in biphasic reactions and reversed‑phase purification protocols [2].

Application
Selection Property
Validation Focus
AChE inhibitor research
4-methyl substitution enables patented hybrid scaffold synthesis
AChE inhibition potency and structural identity of derived aminoquinolines
DNA polymerase β probe studies
Positional isomer inhibitory profile distinct from unsubstituted analog
SAR benchmarking and IC₅₀ verification in polymerase assays
Biocatalytic acid production
Nitrilase substrate acceptance
Conversion yield, enzyme kinetics, and product purity
Solid-state handling & crystallization
High melting point (92–95 °C)
Thermal stability, purification compatibility, and storage behavior

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